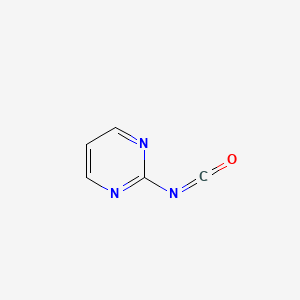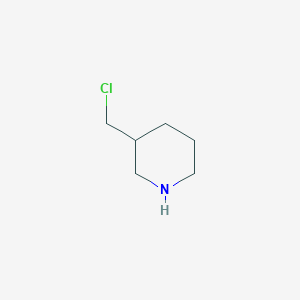
Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Synthesis Analysis
Indazole-containing compounds have a wide variety of medicinal applications and have gained considerable attention in the field of medicinal chemistry . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
While there isn’t specific information available on the molecular structure of Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, related compounds have been studied. For example, the crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]-ethyl-idene}-6-methyl-2H-pyran-2,4(3H)-dione has been reported .Chemical Reactions Analysis
The chemical reactions involving indazole derivatives are diverse. They include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
Bioanalytical Method Development for Acetylcholinesterase Inhibitors : Nemani et al. (2018) established a quantitative bioanalytical method for a novel molecule with potent acetylcholinesterase inhibition property, which includes Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate. This method was developed using Liquid Chromatography-Mass Spectrometry and validated following the USFDA bioanalytical method validation guideline, highlighting its potential in drug development and pharmacokinetics studies (Nemani, Shard, & Sengupta, 2018).
Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) conducted a study on polymorphic forms of a related compound, Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. Using spectroscopic and diffractometric techniques, they characterized the polymorphic forms, highlighting the importance of understanding polymorphism in the development of pharmaceuticals (Vogt, Williams, Johnson, & Copley, 2013).
Cytotoxicity Evaluation in Cancer Research : Almeida et al. (2021) evaluated the cytotoxicity of RuII-bipy complexes containing ligands like ethyl 3-(6-methyl-2-oxo-2H-chromen-3-yl)-3-oxopropanoate. This study provides insights into the potential of such compounds in developing more efficient, selective, and less harmful drugs for cancer treatment (Almeida et al., 2021).
Anticancer Potential in Drug Synthesis : Abdel-Aziz et al. (2013) synthesized novel compounds including Ethyl 3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propanoates, displaying significant activity against colon cancer and leukemia cell lines. This indicates the potential role of such compounds in the development of anticancer drugs (Abdel‐Aziz et al., 2013).
Biomedical Applications of Poly(2-oxazoline)s : Lorson et al. (2018) reviewed the development of poly(2-oxazoline) based biomaterials, a family of polymers which includes compounds like 2-ethyl-2-oxazoline. Their study discusses the rich chemistry and synthesis of these polymers, highlighting their potential in various biomedical applications (Lorson et al., 2018).
Mechanism of Action
Target of Action
Indazole-containing compounds, which include ethyl 3-(1h-indazol-6-yl)-3-oxopropanoate, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole-containing compounds are known to interact with their targets in a variety of ways, depending on the specific compound and target .
Biochemical Pathways
Indazole-containing compounds are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Indazole-containing compounds are known to have a variety of effects at the molecular and cellular level, depending on their specific targets .
Safety and Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Therefore, the development of new synthetic approaches and the exploration of their biological activities are promising future directions .
properties
IUPAC Name |
ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)6-11(15)8-3-4-9-7-13-14-10(9)5-8/h3-5,7H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCGFEICWZXCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628537 | |
| Record name | Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate | |
CAS RN |
887411-57-6 | |
| Record name | Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





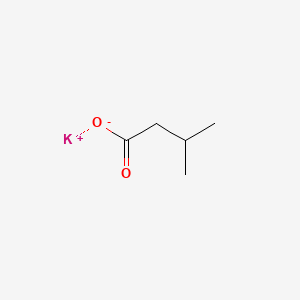
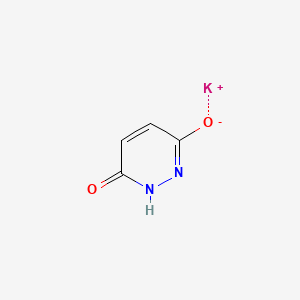
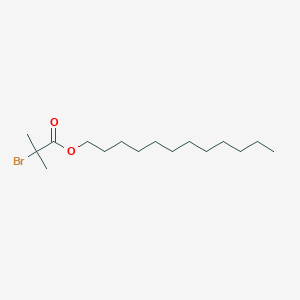

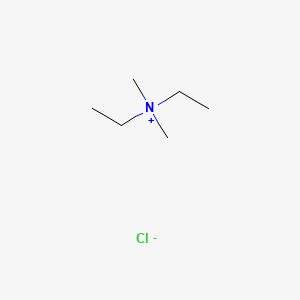
![2-({[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}methyl)oxirane](/img/structure/B1630076.png)




